molecular formula C6H11ClN4O2 B2411572 Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride CAS No. 2416231-66-6

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride

Cat. No.: B2411572
CAS No.: 2416231-66-6
M. Wt: 206.63
InChI Key: ZFIGWJFOBRTWGP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride typically involves the reaction of a triazole derivative with an appropriate ester and amine. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Aminomethyl Group: This step involves the reaction of the triazole ring with formaldehyde and a primary amine under basic conditions.

    Esterification: The resulting compound is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the ester or triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate
  • Ethyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate
  • Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]propanoate

Uniqueness

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)2-4-8-5(3-7)10-9-4;/h2-3,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJDLDOJDMVPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=NN1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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